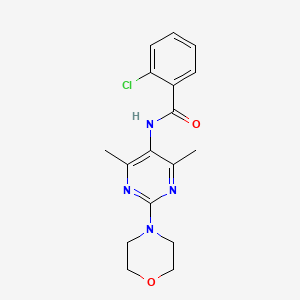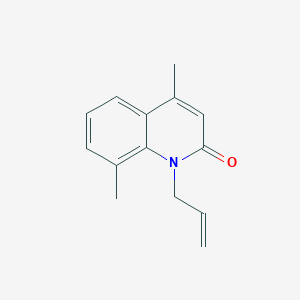![molecular formula C12H7ClN4OS B2614467 N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-chloropicolinamide CAS No. 1207054-97-4](/img/structure/B2614467.png)
N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-chloropicolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-chloropicolinamide is a compound that belongs to the class of heterocyclic organic compoundsThe structure of this compound includes a benzo[c][1,2,5]thiadiazole moiety, which is recognized for its electron-accepting properties and potential use in photovoltaic applications .
Mecanismo De Acción
Target of Action
N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-chloropicolinamide, also known as N-(2,1,3-benzothiadiazol-4-yl)-4-chloropyridine-2-carboxamide, primarily targets bacteria . It has been shown to exhibit potent broad-spectrum bactericidal activity against both extracellular and internalized Gram-positive pathogens .
Mode of Action
The compound interacts with its bacterial targets through a mechanism that involves the induction of fluorescence . This is achieved by the compound’s triphenylamine sequence, rather than its positively charged pyridine group, first making contact with the cell membrane . Once this compound is fully inserted into the cell membrane, its hydrophobic triphenylamine sequence is located in the hydrophobic core of the cell membrane, restricting the compound’s molecular rotation and thereby inducing fluorescence .
Biochemical Pathways
The affected biochemical pathways involve the generation of reactive oxygen species . This compound exhibits a high singlet oxygen quantum yield of 0.442 , indicating efficient generation of reactive oxygen species. These species can cause damage to various cellular components, leading to cell death .
Result of Action
The action of this compound results in significant changes at the molecular and cellular levels. Upon light irradiation, there is a noticeable decrease in mitochondrial membrane potential, abnormal mitochondrial morphology, and destruction of phagocytic vesicles and lysosomes, further inducing cell apoptosis . This enhances the anti-tumor activity of cancer treatment .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the compound’s bactericidal activity is induced by light irradiation This suggests that the compound’s action may be influenced by the presence and intensity of light in its environment
Métodos De Preparación
The synthesis of N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-chloropicolinamide typically involves a multi-step process. One common method includes the reaction of 4-chloropicolinic acid with benzo[c][1,2,5]thiadiazole-4-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification to obtain the desired product .
Análisis De Reacciones Químicas
N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-chloropicolinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Aplicaciones Científicas De Investigación
N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-chloropicolinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: It is being investigated for its potential anticancer properties and as a component in drug design.
Industry: The compound is used in the development of organic photovoltaic materials and as a catalyst in various chemical reactions
Comparación Con Compuestos Similares
N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-chloropicolinamide can be compared with other similar compounds such as:
Benzo[c][1,2,5]thiadiazole derivatives: These compounds share the benzo[c][1,2,5]thiadiazole core and exhibit similar electron-accepting properties.
4-chloropicolinamide derivatives:
Other heterocyclic compounds: Compounds containing different heterocyclic cores but similar functional groups can be compared in terms of their chemical and biological properties
This compound stands out due to its unique combination of the benzo[c][1,2,5]thiadiazole and 4-chloropicolinamide moieties, which confer distinct electronic and chemical properties.
Propiedades
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-4-chloropyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN4OS/c13-7-4-5-14-10(6-7)12(18)15-8-2-1-3-9-11(8)17-19-16-9/h1-6H,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBJDRWIKOMMCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)NC(=O)C3=NC=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 5-ethyl-2-{[(3-oxo-2-piperazinyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B2614384.png)

![6-Bromo-3-[(4-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carbonyl}phenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2614388.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-cyclopropylidenepiperidine-1-carboxamide](/img/structure/B2614389.png)

![(4-Methylpiperazino)[1-(phenylsulfonyl)-4-piperidinyl]methanone](/img/structure/B2614391.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-2,2-dimethylpyrrolidin-3-yl]acetic acid](/img/structure/B2614395.png)

![2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2614397.png)
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-methylbenzoate](/img/structure/B2614398.png)



